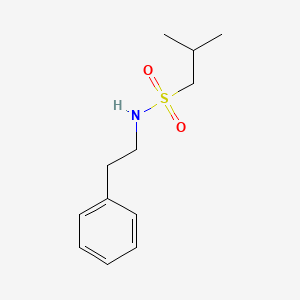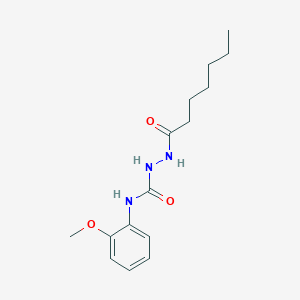![molecular formula C20H23N3O2S B4646750 5-(4-butoxyphenyl)-3-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole](/img/structure/B4646750.png)
5-(4-butoxyphenyl)-3-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole
Vue d'ensemble
Description
5-(4-butoxyphenyl)-3-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science. This particular compound features a triazole ring substituted with butoxyphenyl and methoxyphenyl groups, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-butoxyphenyl)-3-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Substitution Reactions: The butoxyphenyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Thioether Formation: The methoxyphenyl group is attached via a thioether linkage, which can be achieved using thiol reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-butoxyphenyl)-3-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or the thioether linkage.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated solvents, strong bases like sodium hydride, and catalysts such as palladium on carbon.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives, thiols.
Substitution: Functionalized phenyl derivatives.
Applications De Recherche Scientifique
5-(4-butoxyphenyl)-3-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(4-butoxyphenyl)-3-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The butoxyphenyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity for these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-butoxyphenyl)-1H-1,2,4-triazole: Lacks the methoxyphenyl group, which may result in different biological activities.
3-(4-methoxyphenyl)-1H-1,2,4-triazole: Lacks the butoxyphenyl group, potentially altering its chemical properties and reactivity.
5-(4-butoxyphenyl)-3-phenyl-1H-1,2,4-triazole: Contains a phenyl group instead of the methoxyphenyl group, which may affect its interactions with molecular targets.
Uniqueness
5-(4-butoxyphenyl)-3-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole is unique due to the presence of both butoxyphenyl and methoxyphenyl groups, which may confer distinct chemical and biological properties. These substituents can influence the compound’s solubility, stability, and interactions with biological molecules, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
5-(4-butoxyphenyl)-3-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-3-4-13-25-18-11-7-16(8-12-18)19-21-20(23-22-19)26-14-15-5-9-17(24-2)10-6-15/h5-12H,3-4,13-14H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSYFCGDHJLMMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC(=NN2)SCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



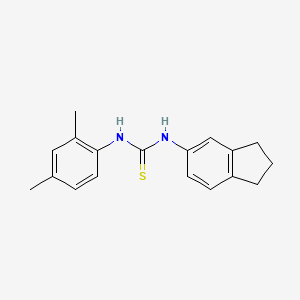
![1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-ETHYLPIPERIDINE-4-CARBOXAMIDE](/img/structure/B4646691.png)
![4-fluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B4646695.png)
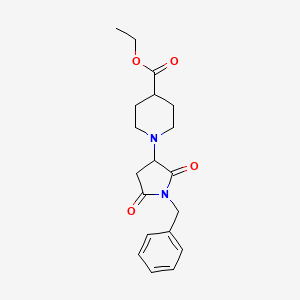
amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4646706.png)
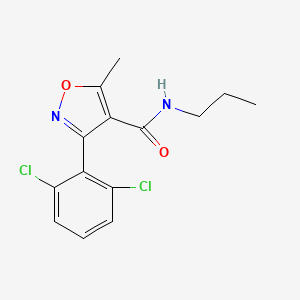
![ethyl 2-{[(thieno[2,3-d]pyrimidin-4-ylthio)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4646718.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4646723.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbutanamide](/img/structure/B4646728.png)
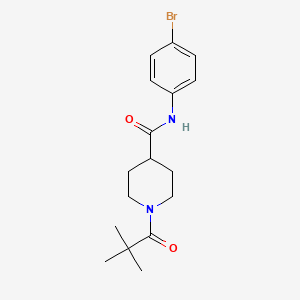
![1-[(5-chloro-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol hydrochloride](/img/structure/B4646748.png)
